Product packaging for Methyl 3-Bromo-4-iodo-5-methylbenzoate(Cat. No.:CAS No. 1160574-57-1)

Methyl 3-Bromo-4-iodo-5-methylbenzoate

Cat. No.: B2669539
CAS No.: 1160574-57-1
M. Wt: 354.969
InChI Key: RNNLJNAAZHBNRO-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-4-iodo-5-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrIO2 and its molecular weight is 354.969. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO2 B2669539 Methyl 3-Bromo-4-iodo-5-methylbenzoate CAS No. 1160574-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLJNAAZHBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Methyl 3 Bromo 4 Iodo 5 Methylbenzoate As a Strategic Building Block

Role in the Modular Synthesis of Complex Organic Molecules

The modular synthesis of complex organic molecules relies on the use of versatile building blocks that can be selectively functionalized in a stepwise manner. Methyl 3-bromo-4-iodo-5-methylbenzoate is an exemplary scaffold for such synthetic strategies, primarily due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-B) bonds in transition-metal-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-B bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or copper(I). This difference in reactivity allows for chemoselective functionalization at the C4 position without affecting the C3 position. A wide array of substituents can be introduced at the C4 position through well-established cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Once the C4 position is functionalized, the C-B bond at the C3 position becomes available for a second, distinct cross-coupling reaction. This sequential functionalization strategy provides a powerful tool for the regiocontrolled synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and natural products. The methyl and methyl ester groups on the aromatic ring also offer sites for further synthetic manipulations, adding to the modularity of this building block.

Table 1: Orthogonal Functionalization of this compound

StepReaction TypeReactive SiteReagent ExamplesIntroduced Group
1Suzuki-Miyaura CouplingC-I (C4)Arylboronic acid, Pd catalyst, baseAryl group
2Sonogashira CouplingC-B (C3)Terminal alkyne, Pd/Cu catalyst, baseAlkynyl group
1Heck ReactionC-I (C4)Alkene, Pd catalyst, baseAlkenyl group
2Buchwald-Hartwig AminationC-B (C3)Amine, Pd catalyst, baseAmino group

This modular approach allows for the systematic variation of substituents around the benzene (B151609) core, facilitating the synthesis of targeted molecules with desired properties.

Construction of Advanced Organic Materials and Ligands

The synthesis of advanced organic materials and ligands for catalysis often requires the precise arrangement of functional groups in three-dimensional space. The rigid and well-defined geometry of the benzene ring in this compound, combined with its capacity for sequential and regioselective functionalization, makes it an ideal precursor for such applications.

By employing a series of cross-coupling reactions, complex architectures such as conjugated polymers, dendrimers, and molecular wires can be constructed. For instance, the sequential Sonogashira coupling of this compound with di-alkynes can lead to the formation of extended π-conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the introduction of coordinating groups, such as phosphines, pyridines, or carboxylic acids, through cross-coupling reactions can transform the simple benzene ring into a sophisticated ligand for transition metal catalysis. The steric and electronic properties of these ligands can be fine-tuned by carefully selecting the substituents introduced at the C3 and C4 positions. This tailored approach to ligand design is crucial for the development of highly efficient and selective catalysts for a variety of chemical transformations.

Derivatization Strategies for Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govnih.govfrontiersin.orgdntb.gov.uarsc.org this compound serves as an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.

A typical DOS approach using this building block would involve a divergent synthetic pathway. The initial functionalization at the C-I bond can be followed by a variety of different reactions at the C-B bond, the methyl ester, and even the methyl group through benzylic functionalization. Each of these sites can be targeted with a different set of reagents, leading to a vast array of structurally distinct molecules from a single starting material.

For example, a library of compounds can be generated by first performing a Suzuki-Miyaura coupling at the C4 position with a diverse set of boronic acids. The resulting products can then be subjected to a Sonogashira coupling at the C3 position with a library of terminal alkynes. Subsequently, the methyl ester can be hydrolyzed to the carboxylic acid and coupled with a variety of amines to form amides, or reduced to the alcohol and further derivatized. This multi-directional approach to derivatization allows for the efficient exploration of chemical space and the generation of large and diverse chemical libraries for biological screening.

Table 2: Divergent Derivatization of this compound

Functional GroupReactionReagent ClassResulting Moiety
C-I (C4)Cross-CouplingBoronic Acids, Alkynes, Amines, etc.Various C4-substituents
C-B (C3)Cross-CouplingBoronic Acids, Alkynes, Amines, etc.Various C3-substituents
Methyl EsterHydrolysis/AmidationAminesAmides
Methyl EsterReductionReducing AgentsBenzyl Alcohol
Methyl GroupBenzylic Bromination/SubstitutionNBS, NucleophilesSubstituted Benzyl Group

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient synthetic processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. Aryl halides are valuable components in MCRs, and the unique substitution pattern of this compound makes it a promising candidate for the development of novel MCRs.

The presence of two distinct halogen atoms allows for the potential participation of this building block in sequential or domino MCRs. For instance, an initial palladium-catalyzed MCR could be designed to involve the more reactive C-I bond, leading to the formation of a complex intermediate that still contains the C-B bond. This intermediate could then be subjected to a second MCR or a subsequent intramolecular cyclization involving the C-B bond, leading to the rapid assembly of complex polycyclic structures.

Furthermore, the ester functionality can also participate in MCRs, such as the Ugi or Passerini reactions, either before or after the functionalization of the aryl halides. The ability to integrate this building block into MCRs provides a powerful and atom-economical route to complex molecules, significantly reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses.

Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 3 Bromo 4 Iodo 5 Methylbenzoate

Structural Elucidation of Methyl 3-Bromo-4-iodo-5-methylbenzoate and its Synthetic Derivatives

The definitive identification of this compound requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and conformation.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound (C₉H₈BrIO₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O). The experimental m/z value obtained from an HRMS instrument, typically using a technique like Electrospray Ionization (ESI), is then compared to the calculated theoretical value. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, confirming that the correct atoms are present in the correct quantities. For instance, in the analysis of a related compound, Methyl 4-bromo-3-hydroxybenzoate, electrospray ionization mass spectrometry (ESI-MS) showed an intense peak corresponding to the molecular ion. nih.gov

Table 1: Theoretical Isotopic Mass Data for this compound This table is generated based on standard isotopic masses and serves as an illustrative example of data used in HRMS.

Molecular Formula Isotope Calculated Exact Mass (Da)
C₉H₈⁷⁹Br¹²⁷IO₂ C₉H₈BrIO₂ 369.8752

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the methyl group protons attached to the ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon of the ester, the six aromatic carbons, the methyl ester carbon, and the ring-attached methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. These multi-dimensional experiments are crucial for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 2: Predicted NMR Data for this compound This table presents expected chemical shift ranges based on data from structurally similar methyl benzoate (B1203000) derivatives. rsc.org

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH δ 7.5 - 8.5 ppm δ 125 - 140 ppm
Ester -OCH₃ δ 3.8 - 4.0 ppm δ 51 - 53 ppm
Ring -CH₃ δ 2.3 - 2.5 ppm δ 20 - 22 ppm
Carbonyl C=O - δ 165 - 168 ppm
C-Br - δ 115 - 125 ppm

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key vibrational bands would be expected that confirm the presence of its main functional groups. The most prominent feature in the IR spectrum would be a strong absorption from the ester carbonyl (C=O) stretch. Other important vibrations include C-H stretching from the aromatic ring and methyl groups, C-O stretching from the ester linkage, and aromatic C=C ring stretches. The low-frequency region would contain vibrations corresponding to the C-Br and C-I bonds.

Table 3: Characteristic Vibrational Frequencies for this compound Data is based on typical frequency ranges for the specified functional groups. researchgate.netnist.gov

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester C=O Stretch 1715 - 1735
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Ester C-O Stretch 1100 - 1300
Aromatic C=C Stretch 1450 - 1600
C-Br Stretch 500 - 650

To perform this analysis, a high-quality single crystal of the compound is required. When this crystal is irradiated with X-rays, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the atomic structure can be resolved.

While the specific crystal structure for this compound is not publicly available, analysis of related compounds illustrates the power of the technique. For example, the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate revealed a nearly planar molecule with a dihedral angle of 7.1(2)° between the benzene ring and the carboxylate group. researchgate.net Similarly, the analysis of Methyl 4-bromo-3-hydroxybenzoate determined that molecules are connected by hydrogen bonds in the crystal lattice, forming helical chains. nih.gov This level of detail is unparalleled and provides fundamental insight into intermolecular interactions. nih.govresearchgate.netsigmaaldrich.com

Chromatographic Methods for Reaction Monitoring and Purification in Research Scale Synthesis

Chromatographic techniques are essential for both purifying synthetic products and monitoring the progress of chemical reactions. They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone of modern synthetic chemistry for assessing product purity and tracking reaction kinetics. bridgewater.edu

In the context of this compound synthesis, a reversed-phase HPLC method would typically be employed. researchgate.net This involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase (e.g., a mixture of water and a solvent like acetonitrile (B52724) or methanol). sepachrom.com

Purity Assessment: A pure sample of the target compound will produce a single, sharp peak in the HPLC chromatogram at a characteristic retention time. The presence of other peaks indicates impurities, such as starting materials, byproducts, or residual solvents. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity (e.g., >99%).

Reaction Monitoring: To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals. These samples are then analyzed by HPLC. By tracking the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product, chemists can determine the reaction's progress and endpoint, ensuring the reaction is complete before workup. bridgewater.edu

Table 4: Typical HPLC Parameters for Analysis of Methyl Benzoate Derivatives This table represents a standard set of conditions for analyzing compounds like this compound. bridgewater.eduresearchgate.net

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Detector (e.g., at 254 nm)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Product Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the study of this compound, offering high sensitivity and specificity for the separation, identification, and quantification of the target compound and any associated volatile impurities. This methodology is particularly crucial for monitoring reaction purity, identifying potential byproducts formed during synthesis, and accurately determining the final product yield.

The inherent volatility and thermal stability of this compound make it an ideal candidate for GC analysis. The process involves injecting a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation of different components in the sample is achieved based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.

Identification of Volatile Byproducts

In the synthesis of this compound, various volatile byproducts can arise from incomplete reactions or side reactions. GC-MS is instrumental in detecting these impurities, even at trace levels. For instance, precursors such as 3-bromo-5-methylbenzoic acid or intermediates like methyl 3-bromo-5-methylbenzoate might be present in the final product if the iodination or bromination steps are not carried to completion. Other potential byproducts could include isomers or related halogenated compounds.

The mass spectrum of each eluting peak provides a molecular fingerprint that can be compared against spectral libraries for positive identification. The fragmentation pattern of this compound would be expected to show characteristic isotopic patterns for bromine and the loss of functional groups such as the methoxycarbonyl group (-COOCH₃) or halogen atoms.

A hypothetical GC-MS analysis of a crude reaction mixture might yield the data presented in the following table, illustrating the identification of the main product and potential byproducts.

Table 1: Representative GC-MS Data for Analysis of a Synthetic Mixture

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)Proposed Origin
10.5Methyl 3-bromo-5-methylbenzoate228, 230, 197, 199, 118Incomplete iodination
12.2This compound 354, 356, 227, 229, 102 Target Product
12.8Methyl 3,4-dibromo-5-methylbenzoate306, 308, 310, 275, 277Bromination side-reaction

Product Quantification

For quantitative analysis, GC-MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and accuracy. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which for this compound would include its molecular ion peak and major fragment ions. This minimizes interference from the sample matrix and other components.

To determine the concentration of this compound, a calibration curve is typically constructed using a series of external standards of known concentrations. The peak area of the target compound in the sample is then compared against this calibration curve. Alternatively, an internal standard method can be employed, where a known amount of a non-interfering compound with similar chemical properties is added to both the standards and the samples to correct for variations in injection volume and instrument response.

The table below shows an example of data that could be generated for the quantification of this compound using an internal standard method.

Table 2: Example of Quantitative GC-MS Data for this compound

Sample IDAnalyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Standard 1150,000300,0000.5010
Standard 2310,000305,0001.0220
Standard 3740,000298,0002.4850
Sample A455,000302,0001.5130.2
Sample B620,000299,0002.0741.4

This quantitative data is essential for determining the efficiency of the synthetic process and ensuring the purity of the final compound for subsequent research applications. The precision and low detection limits of GC-MS make it an indispensable tool in the detailed chemical analysis of this compound.

Computational and Theoretical Chemistry Studies on Methyl 3 Bromo 4 Iodo 5 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or predict the reactivity of Methyl 3-bromo-4-iodo-5-methylbenzoate were identified. Such studies would typically involve calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors to understand the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

There is no available research on the use of molecular dynamics (MD) simulations to study the conformational landscapes or intermolecular interactions of this compound. MD simulations would provide insight into the molecule's flexibility, preferred shapes, and how it interacts with solvents or other molecules over time.

Prediction of Reaction Energetics and Transition States for this compound Transformations

No computational studies predicting the reaction energetics or mapping the transition states for transformations involving this compound were found in the scientific literature. This type of research is crucial for understanding reaction mechanisms and predicting reaction outcomes and rates for processes like nucleophilic substitution or cross-coupling reactions.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (if applicable to non-biological reactivity)

No Quantitative Structure-Reactivity Relationship (QSRR) analyses have been published that specifically include this compound. While general QSRR models exist for classes of compounds like aryl halides, their direct application or specific findings related to this particular compound are not documented. Such an analysis would correlate computed molecular descriptors with experimentally determined reactivity.

Q & A

Basic Questions

Q. What synthetic routes are recommended for Methyl 3-Bromo-4-iodo-5-methylbenzoate, and how can regioselectivity be controlled?

  • Methodological Answer : Regioselectivity in bromination and iodination can be achieved using directing groups. For example, ester groups (methoxycarbonyl) act as meta-directors, while methyl groups direct electrophilic substitution to ortho/para positions. Sequential halogenation starting with iodination (using KI/NaNO₂ in acidic conditions) followed by bromination (NBS or Br₂/Fe) is a common approach. Computational tools like retrosynthesis analysis (e.g., AI-powered platforms) can predict feasible pathways . Multi-step procedures for similar compounds involve protecting groups to isolate reactive sites .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly given the presence of heavy atoms (Br, I)?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify substituent positions, but heavy atoms may cause signal broadening. Deuterated solvents (e.g., CDCl₃) and advanced techniques like 2D NMR (HSQC, HMBC) resolve overlapping peaks .
  • X-ray Crystallography : SHELX programs refine crystal structures, addressing challenges like heavy atom effects (e.g., absorption corrections). ORTEP-III generates thermal ellipsoid plots for visualizing molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine/iodine.

Q. How can purity be assessed, and what are common impurities in synthesis?

  • Methodological Answer :

  • HPLC/GC-MS : Detect unreacted precursors or byproducts (e.g., dihalogenated analogs).
  • Melting Point Analysis : Compare experimental values to literature (e.g., deviations may indicate solvent residues).
  • Elemental Analysis : Verify C/H/Br/I ratios. Impurities often arise from incomplete halogenation or ester hydrolysis, requiring column chromatography (silica gel, hexane/EtOAc gradients) for purification .

Advanced Questions

Q. How does the electronic environment of the aromatic ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester group deactivates the ring, directing cross-couplings (e.g., Suzuki-Miyaura) to halogens at meta/para positions. Bromine’s higher electronegativity compared to iodine may lead to selective coupling at the C-Br bond. Computational studies (DFT) can map charge distribution to predict reaction sites. For example, iodine’s polarizability may stabilize transition states in Ullmann couplings .

Q. What strategies resolve crystallographic challenges in structural determination, such as heavy atom effects?

  • Methodological Answer :

  • Absorption Corrections : SHELXL applies multi-scan or empirical methods (SADABS) to correct for X-ray absorption by Br/I .
  • Twinned Data : SHELXE handles twinning via HKLF5 format. For poor diffraction, synchrotron radiation improves resolution.
  • Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered halogen positions .

Q. How can discrepancies in reported physical properties (e.g., melting points, NMR shifts) be systematically investigated?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis/purification under inert atmospheres to exclude oxidation byproducts.
  • Alternative Characterization : Use DSC for melting point validation or variable-temperature NMR to observe dynamic effects.
  • Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 4-bromo-3-hydroxybenzoate ). Databases like ACD/Labs provide predicted properties (density, solubility) for benchmarking .

Q. What computational methods predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states to evaluate activation barriers for substitution at Br vs. I sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
  • Machine Learning : Platforms like Pistachio or Reaxys propose reaction conditions based on training data from similar benzoates .

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